4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride
Overview
Description
4-(1H-1,2,3-Triazol-1-yl)piperidine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 1,2,3-triazole moiety, which imparts distinct chemical and biological properties.
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds similar to this compound exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The binding of this compound to HSP90 affects the function of this protein, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors .
Pharmacokinetics
The compound’s interaction with hsp90 suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the action of this compound is the inhibition of HSP90, leading to the degradation of client proteins . This has a significant anti-proliferative effect, particularly in certain cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 4-(1H-1,2,3-triazol-1-yl)benzamides, have been synthesized as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability . These compounds exhibited significant HSP90α binding affinity .
Cellular Effects
Related compounds, such as 4-(1H-1,2,3-triazol-1-yl)benzamides, have shown potent anti-proliferative activities, particularly in Capan-1 cell line .
Molecular Mechanism
Related compounds, such as 4-(1H-1,2,3-triazol-1-yl)benzamides, have been shown to interact with the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride typically involves the cycloaddition reaction known as the “click chemistry” approach. This method utilizes azides and alkynes to form 1,2,3-triazoles under copper-catalyzed conditions. The reaction is highly efficient and yields the desired triazole product with high specificity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. Cold-chain transportation is often employed to maintain the stability of the compound during distribution .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride
- 4-(1H-1,2,3-Triazol-4-yl)piperidine hydrochloride
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
4-(1H-1,2,3-Triazol-1-yl)piperidine hydrochloride stands out due to its specific triazole substitution pattern, which imparts unique binding properties and biological activities. Compared to its analogs, it has shown superior efficacy in certain biological assays, particularly in cancer research .
Properties
IUPAC Name |
4-(triazol-1-yl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-6-5-9-10-11;/h5-8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHBYHYWSKQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1423028-48-1 | |
Details | Compound: Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2) | |
Record name | Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
188.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-88-2 | |
Record name | Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690261-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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